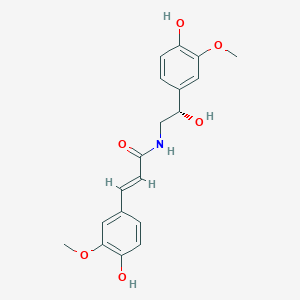

S-(-)-N-trans-Feruloyl normetanephrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-(-)-N-trans-Férulyl normetanephrine: est un composé chimique appartenant à la classe des phénéthylamines. Il s'agit d'un dérivé de la normetanephrine, qui est un métabolite de la norépinéphrine. Ce composé est connu pour ses activités biologiques potentielles et suscite un intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la S-(-)-N-trans-Férulyl normetanephrine implique généralement la réaction de la normetanephrine avec l'acide férulique dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est effectuée dans un solvant organique tel que le dichlorométhane à température ambiante.

Méthodes de production industrielle: La production industrielle de la S-(-)-N-trans-Férulyl normetanephrine peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus comprendrait l'optimisation des conditions de réaction pour garantir un rendement élevé et la pureté du produit. Des techniques telles que la cristallisation et la chromatographie sont utilisées pour la purification.

Analyse Des Réactions Chimiques

Types de réactions: La S-(-)-N-trans-Férulyl normetanephrine subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des quinones correspondantes.

Réduction: Les réactions de réduction peuvent le convertir en ses formes réduites.

Substitution: Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants:

Oxydation: Les oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Les conditions varient en fonction du substituant introduit, mais les réactifs typiques incluent les halogènes et les nucléophiles.

Principaux produits formés:

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Formes réduites du composé.

Substitution: Divers dérivés substitués en fonction des réactifs utilisés.

Applications de recherche scientifique

Chimie: La S-(-)-N-trans-Férulyl normetanephrine est utilisée comme précurseur dans la synthèse d'autres molécules complexes. Elle est également étudiée pour sa réactivité et sa stabilité dans différentes conditions.

Biologie: En recherche biologique, ce composé est étudié pour ses effets potentiels sur les processus cellulaires. Il est utilisé dans des études liées au métabolisme des neurotransmetteurs et aux voies de signalisation.

Médecine: Le composé est d'intérêt dans la recherche médicale pour ses effets thérapeutiques potentiels. Il est étudié pour son rôle dans la modulation des niveaux de neurotransmetteurs et son utilisation potentielle dans le traitement des troubles neurologiques.

Industrie: Dans le secteur industriel, la S-(-)-N-trans-Férulyl normetanephrine est utilisée dans le développement de produits pharmaceutiques et autres produits chimiques. Ses propriétés uniques en font un élément précieux dans diverses applications.

Mécanisme d'action

Le mécanisme d'action de la S-(-)-N-trans-Férulyl normetanephrine implique son interaction avec des cibles moléculaires spécifiques dans l'organisme. Il affecte principalement les récepteurs adrénergiques, qui sont impliqués dans la régulation de la libération des neurotransmetteurs et de la transduction du signal. Le composé module l'activité de ces récepteurs, ce qui entraîne des modifications des réponses cellulaires et des effets physiologiques.

Applications De Recherche Scientifique

Chemistry: S-(-)-N-trans-Feruloyl normetanephrine is used as a precursor in the synthesis of other complex molecules. It is also studied for its reactivity and stability under different conditions.

Biology: In biological research, this compound is investigated for its potential effects on cellular processes. It is used in studies related to neurotransmitter metabolism and signaling pathways.

Medicine: The compound is of interest in medical research for its potential therapeutic effects. It is studied for its role in modulating neurotransmitter levels and its potential use in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and other chemical products. Its unique properties make it valuable in various applications.

Mécanisme D'action

The mechanism of action of S-(-)-N-trans-Feruloyl normetanephrine involves its interaction with specific molecular targets in the body. It primarily affects adrenergic receptors, which are involved in the regulation of neurotransmitter release and signal transduction. The compound modulates the activity of these receptors, leading to changes in cellular responses and physiological effects.

Comparaison Avec Des Composés Similaires

Composés similaires:

Normetanephrine: Un métabolite de la norépinéphrine avec des caractéristiques structurelles similaires.

Métanéphrine: Un autre métabolite de la norépinéphrine avec de légères différences structurelles.

3-Méthoxytyramine: Un composé apparenté impliqué dans le métabolisme de la dopamine.

Unicité: La S-(-)-N-trans-Férulyl normetanephrine est unique en raison de la présence du groupe férulyl, qui confère des propriétés chimiques et biologiques distinctes. Cette modification améliore sa réactivité et ses effets thérapeutiques potentiels par rapport à ses analogues.

Activité Biologique

Overview

S-(-)-N-trans-Feruloyl normetanephrine is a phenethylamine derivative of normetanephrine, a metabolite of norepinephrine. This compound has garnered attention due to its potential biological activities, particularly in the fields of neurobiology and pharmacology. Its unique structure, characterized by the presence of a feruloyl group, enhances its reactivity and biological properties compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C19H21NO6 |

| Molecular Weight | 359.4 g/mol |

| IUPAC Name | (E)-N-[(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

| InChI Key | UTMBJMONAMBFJU-KZJSRBBCSA-N |

This compound primarily interacts with adrenergic receptors, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, including modulation of blood pressure and heart rate, as well as potential neuroprotective effects.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It has been noted for its weak anti-acetylcholinesterase activity, suggesting a role in enhancing cholinergic signaling by inhibiting the breakdown of acetylcholine . This could be significant in contexts where cholinergic deficits are observed.

2. Anti-inflammatory Properties

The compound has shown promise in exhibiting anti-inflammatory effects. In vitro studies suggest that it may reduce inflammatory markers and cytokine production, which is critical in managing conditions characterized by chronic inflammation.

3. Antioxidant Activity

This compound also demonstrates antioxidant activity, which helps mitigate oxidative stress—an important factor in many chronic diseases. The antioxidant properties may contribute to its neuroprotective effects by preventing neuronal damage from oxidative insults.

Study on Neuroprotective Effects

A study conducted on the effects of this compound on neuronal cells indicated that it could significantly reduce cell death induced by oxidative stress. The results demonstrated a reduction in reactive oxygen species (ROS) levels and an increase in cell viability compared to untreated controls. This suggests its potential application in neurodegenerative disease therapies .

Anti-inflammatory Mechanisms

Another study focused on the compound's anti-inflammatory mechanisms revealed that it could inhibit the activation of NF-kB signaling pathways, which are crucial for the expression of pro-inflammatory cytokines. This inhibition was associated with decreased levels of TNF-alpha and IL-6 in cultured macrophages .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Normetanephrine | Neurotransmitter modulation | Direct metabolite of norepinephrine |

| Metanephrine | Similar metabolic pathway | Slight structural variations |

| 3-Methoxytyramine | Involved in dopamine metabolism | Different neurotransmitter focus |

| This compound | Anti-inflammatory, antioxidant, neuroprotective | Presence of feruloyl group enhances activity |

Propriétés

Formule moléculaire |

C19H21NO6 |

|---|---|

Poids moléculaire |

359.4 g/mol |

Nom IUPAC |

(E)-N-[(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C19H21NO6/c1-25-17-9-12(3-6-14(17)21)4-8-19(24)20-11-16(23)13-5-7-15(22)18(10-13)26-2/h3-10,16,21-23H,11H2,1-2H3,(H,20,24)/b8-4+/t16-/m1/s1 |

Clé InChI |

UTMBJMONAMBFJU-KZJSRBBCSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC(=C(C=C2)O)OC)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC(=C(C=C2)O)OC)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.